4-(4-Methyl-1,4-diazepan-1-yl)-1,2,5-thiadiazol-3-ol
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Overview
Description
4-(4-Methyl-1,4-diazepan-1-yl)-1,2,5-thiadiazol-3-ol is a heterocyclic compound that contains a diazepane ring and a thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methyl-1,4-diazepan-1-yl)-1,2,5-thiadiazol-3-ol typically involves the reaction of 4-methyl-1,4-diazepane with a thiadiazole derivative under specific conditions. The reaction may require the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the process. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(4-Methyl-1,4-diazepan-1-yl)-1,2,5-thiadiazol-3-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups can be introduced.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Solvents: Dichloromethane, ethanol, water
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides, while substitution reactions can result in the formation of various substituted derivatives.
Scientific Research Applications
4-(4-Methyl-1,4-diazepan-1-yl)-1,2,5-thiadiazol-3-ol has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(4-Methyl-1,4-diazepan-1-yl)-1,2,5-thiadiazol-3-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of their activity. This can result in various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Methyl-1,4-diazepan-1-yl)acetic acid
- 4-(4-Methyl-1,4-diazepan-1-yl)aniline
- 4-(4-Methyl-1,4-diazepan-1-yl)butane-1-thiol
Uniqueness
4-(4-Methyl-1,4-diazepan-1-yl)-1,2,5-thiadiazol-3-ol is unique due to the presence of both a diazepane ring and a thiadiazole ring in its structure. This combination of rings imparts distinct chemical and biological properties to the compound, making it a valuable molecule for research and industrial applications.
Properties
Molecular Formula |
C8H14N4OS |
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Molecular Weight |
214.29 g/mol |
IUPAC Name |
4-(4-methyl-1,4-diazepan-1-yl)-1,2,5-thiadiazol-3-one |
InChI |
InChI=1S/C8H14N4OS/c1-11-3-2-4-12(6-5-11)7-8(13)10-14-9-7/h2-6H2,1H3,(H,10,13) |
InChI Key |
BCHOPPSPQSJDGK-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCN(CC1)C2=NSNC2=O |
Origin of Product |
United States |
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